molecular formula C19H12FNO4 B3865644 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 5554-93-8

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one

Cat. No.: B3865644
CAS No.: 5554-93-8
M. Wt: 337.3 g/mol
InChI Key: DKYFASZJOIACKA-CSKARUKUSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the nitro and furan substituents.

    1-(4-Methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one: Has a methoxy group instead of a fluorine atom.

    1-(4-Chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one: Has a chlorine atom instead of a fluorine atom.

Uniqueness

1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO4/c20-15-6-4-13(5-7-15)18(22)10-8-17-9-11-19(25-17)14-2-1-3-16(12-14)21(23)24/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFASZJOIACKA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416942
Record name ST50077013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-93-8
Record name ST50077013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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